Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate
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Overview
Description
“Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C21H25FN4O3S . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazol ring, a piperidine ring, and a fluorophenyl group . The exact structure and arrangement of these groups contribute to the compound’s properties and potential biological activity.
Physical and Chemical Properties Analysis
The compound is a dark yellow solid with a melting point of 183–185 °C . Its molecular weight is 432.51 .
Scientific Research Applications
Synthesis and Antagonist Activity
The synthesis and biological activity of compounds structurally related to ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate have been explored, particularly focusing on their potential as 5-HT2 antagonists. Watanabe et al. (1992) detailed the syntheses of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent 5-HT2 antagonist activity, surpassing that of known antagonists like ritanserin (Watanabe et al., 1992). This indicates the compound's potential utility in neuroscience research, particularly in studying serotonin receptors and their role in various physiological and pathological processes.
Antimicrobial Applications
The antimicrobial efficacy of similar compounds has been a subject of investigation, indicating a broad spectrum of potential applications. El‐Kazak and Ibrahim (2013) synthesized novel polynuclear pyrido and thiazolo triazolo quinazolines and pyridines, evaluating their antimicrobial activity. Their findings underscore the compound's potential in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Biological Activities and Hybrid Molecules
Research by Başoğlu et al. (2013) on hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, revealed significant antimicrobial, antilipase, and antiurease activities. These results highlight the potential for developing novel antibacterial and enzyme inhibitory drugs (Başoğlu et al., 2013).
Mycobacterium Tuberculosis Inhibitors
Another intriguing application is in the treatment of tuberculosis. Jeankumar et al. (2013) designed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant inhibitory activity and suggesting a promising approach to antituberculous therapy (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
These compounds have shown diverse biological activities, suggesting they may interact with a variety of molecular targets .
Mode of Action
Thiazole and triazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Without specific information on “Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate”, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities exhibited by thiazole and triazole derivatives, it’s likely that this compound could interact with multiple biochemical pathways .
Result of Action
Thiazole and triazole derivatives have been found to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(14-6-5-7-15(22)12-14)25-10-8-13(9-11-25)20(28)29-4-2/h5-7,12-13,17,27H,3-4,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEIHJUPVRUWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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